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Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) has

highlighted the critical need for robust and safe methods to evaluate the efficacy of neutralizing

antibodies, which are essential for the development of vaccines and immunotherapeutics.[1][2]

Pseudovirus neutralization assays provide a powerful and safer alternative to working with live,

replication-competent viruses, allowing for high-throughput screening of neutralizing agents in

a Biosafety Level 2 (BSL-2) environment.[3][4][5] These assays utilize chimeric viral particles,

typically based on a lentiviral or vesicular stomatitis virus (VSV) core, which are engineered to

express the SARS-CoV spike (S) protein on their surface and contain a reporter gene, such as

luciferase or green fluorescent protein (GFP). The entry of these pseudoviruses into

susceptible target cells, which express the angiotensin-converting enzyme 2 (ACE2) receptor,

is mediated by the S protein. The level of reporter gene expression is directly proportional to

the extent of viral entry, providing a quantitative measure of infection.

This document provides a detailed protocol for performing a SARS-CoV pseudovirus

neutralization assay using the monoclonal antibody SSAA09E2. The protocol covers the

production of SARS-CoV pseudovirus, its titration to determine infectious units, and the

subsequent neutralization assay to quantify the inhibitory activity of SSAA09E2.
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Caption: Mechanism of SARS-CoV pseudovirus entry and its inhibition by the neutralizing

antibody SSAA09E2.
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Caption: Step-by-step workflow of the SARS-CoV pseudovirus neutralization assay.
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Experimental Protocols
Part 1: Production of SARS-CoV Pseudovirus
This protocol describes the generation of lentiviral particles pseudotyped with the SARS-CoV

spike protein.

Materials:

HEK293T cells

DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-

Streptomycin

Opti-MEM Reduced Serum Medium

Transfection reagent (e.g., Lipofectamine 2000 or PEI)

Plasmids:

Packaging plasmid (e.g., psPAX2)

Transfer vector with a luciferase reporter gene (e.g., pLenti-Luc)

Envelope plasmid expressing SARS-CoV Spike protein

0.45 µm syringe filters

T-75 cell culture flasks

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density

that will result in 50-80% confluency on the day of transfection.

Transfection Complex Preparation:

In a sterile tube, mix the packaging, transfer, and envelope plasmids in Opti-MEM.
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In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes

at room temperature.

Combine the plasmid mixture with the diluted transfection reagent, mix gently, and

incubate for 20 minutes at room temperature to allow complexes to form.

Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the

flask to ensure even distribution.

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

Harvesting: At 48- and 72-hours post-transfection, harvest the cell culture supernatant

containing the pseudovirus.

Filtration and Storage: Centrifuge the supernatant to pellet cell debris, and then filter through

a 0.45 µm filter. Aliquot the filtered pseudovirus and store at -80°C.

Part 2: Titration of SARS-CoV Pseudovirus
This step is crucial to determine the viral titer, ensuring that a consistent amount of virus is

used in the neutralization assay.

Materials:

HEK293T-ACE2 cells (or other ACE2-expressing cell line)

DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin

96-well white, clear-bottom tissue culture plates

Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per

well and incubate overnight.
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Serial Dilution: Prepare serial dilutions of the pseudovirus supernatant in culture medium.

Infection: Remove the culture medium from the cells and add the diluted pseudovirus to the

wells. Include a "cells only" control (no virus).

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay:

Remove the culture medium and lyse the cells according to the luciferase assay kit

manufacturer's instructions.

Measure the luminescence using a luminometer. The reading is typically in Relative Light

Units (RLU).

Titer Calculation: The viral titer is expressed as Tissue Culture Infectious Dose 50%

(TCID50/mL). This is calculated based on the dilution of virus that results in an RLU value

50% of the maximum. For practical purposes in neutralization assays, a dilution that gives a

high but not saturating RLU signal is chosen.

Part 3: Pseudovirus Neutralization Assay with
SSAA09E2
This protocol details the steps to measure the neutralizing activity of the monoclonal antibody

SSAA09E2.

Materials:

Titered SARS-CoV pseudovirus

HEK293T-ACE2 cells

DMEM, high glucose, with 10% FBS and 1% Penicillin-Streptomycin

96-well white, clear-bottom tissue culture plates

SSAA09E2 monoclonal antibody
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Luciferase assay reagent

Luminometer

Procedure:

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1 x 10^4 cells per

well and incubate overnight.

Antibody Dilution: Prepare serial dilutions of the SSAA09E2 antibody in culture medium. A

starting concentration of 10-50 µg/mL is often a good starting point for monoclonal

antibodies. Include a "virus only" control (no antibody) and a "cells only" control (no virus, no

antibody).

Neutralization Reaction:

In a separate 96-well plate, mix the diluted SSAA09E2 antibody with a standardized

amount of SARS-CoV pseudovirus (determined from the titration step).

Incubate the antibody-virus mixture for 1 hour at 37°C.

Infection: Transfer the antibody-virus mixture to the 96-well plate containing the HEK293T-

ACE2 cells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

Luciferase Assay: Measure the luciferase activity as described in the titration protocol.

Data Analysis:

Calculate the percent neutralization for each antibody concentration using the following

formula:

% Neutralization = 100 * (1 - (RLU of sample - RLU of cells only) / (RLU of virus only -

RLU of cells only))

Plot the percent neutralization against the logarithm of the antibody concentration.
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Determine the 50% inhibitory concentration (IC50) by fitting the data to a four-parameter

logistic regression curve.

Data Presentation
The neutralizing activity of SSAA09E2 should be summarized in a table. As no specific

experimental data for SSAA09E2 is publicly available, the following table is a template

demonstrating how to present such results.

Monoclonal
Antibody

Target Pseudovirus IC50 (µg/mL)

SSAA09E2 SARS-CoV Spike Lentiviral
[Insert experimental

value]

Positive Control mAb SARS-CoV Spike Lentiviral
[Insert experimental

value]

Negative Control mAb N/A Lentiviral
No neutralization

observed

Note: The IC50 value represents the concentration of the antibody required to inhibit 50% of

the pseudovirus infection. A lower IC50 value indicates a higher neutralizing potency.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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